6-Chloro-4-methyl-1H-indazole-3-carbaldehyde
Overview
Description
6-Chloro-4-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-methylbenzaldehyde with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed:
Oxidation: 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid.
Reduction: 6-Chloro-4-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methyl-1H-indazole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
- 6-Chloro-1H-indazole-3-carbaldehyde
- 4-Methyl-1H-indazole-3-carbaldehyde
- 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde
Comparison: 6-Chloro-4-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both chloro and methyl groups on the indazole ringThe chloro group increases its electrophilicity, making it more reactive in substitution reactions, while the methyl group can influence its steric and electronic properties .
Properties
IUPAC Name |
6-chloro-4-methyl-2H-indazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHRJSQOXDZEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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